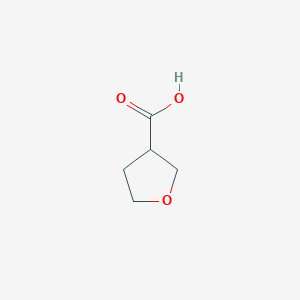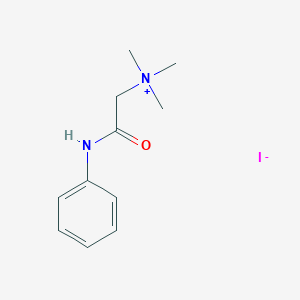
(Phenylcarbamylmethyl)-trimethylammonium iodide
Vue d'ensemble
Description
Trimethylammonium iodide compounds are generally quaternary ammonium salts. They typically consist of a central nitrogen atom surrounded by three methyl groups and one larger organic group .
Molecular Structure Analysis
The molecular structure of trimethylammonium iodide compounds is typically tetrahedral around the nitrogen atom . The iodide ion is usually a counterion that balances the positive charge on the nitrogen .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, iodomethane, a related compound, is a dense, colorless, volatile liquid .Applications De Recherche Scientifique
1. Use in α-Methylation of Aryl Ketones
Phenyl trimethylammonium iodide (PhMe3NI) is employed as a methylating agent for introducing a CH3 group in the α-position to a carbonyl group. This regioselective method is characterized by its nonvolatility, noncancerogenic properties, ease of handling, and yields up to 85% (Templ & Schnürch, 2022).
2. Application in N-Methylation of Amides and Indoles
Phenyl trimethylammonium iodide is used for monoselective N-methylation of amides, indoles, and related compounds. The method is noted for its high yields (up to 99%), high functional group tolerance, and especially its excellent monoselectivity for amides, making it attractive for late-stage methylation of bioactive compounds (Templ et al., 2022).
3. Synthesis of Arylstannanes from Arylamines
Arylamines are converted into aryltrimethylammonium salts, which react with sodium trimethylstannide in liquid ammonia to afford aryltrimethylstannanes. This process is efficient and yields products in good to excellent yields, demonstrating a versatile method for synthesizing arylstannanes (Chopa et al., 2001).
4. Use in Photoinduced Alkaline pH-Jump Experiments
The triphenylmethane leucohydroxide salt 4-(dimethylamino)-4 ′ -(trimethylammonium) triphenylmethanol iodide is utilized as a photoactivatable caged hydroxide to rapidly increase the pH of a neutral aqueous solution on the nanosecond time scale. This application is significant for studying proton transfer reactions (Abbruzzetti et al., 2001).
5. Encapsulation of Polyiodide Species in Organic Salt Crystal Matrix
Bis(trimethylammonium)hexane diiodide is used to encapsulate iodine, leading to the formation of rare polyiodide species I(-)...I-I...I(-). This demonstrates a controlled method for forming specific polyiodide structures within an organic salt crystal matrix (Abate et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-anilino-2-oxoethyl)-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.HI/c1-13(2,3)9-11(14)12-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPHDQUNJSJNQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)NC1=CC=CC=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Phenylcarbamylmethyl)-trimethylammonium iodide | |
CAS RN |
22913-17-3 | |
| Record name | Ammonium, (phenylcarbamylmethyl)trimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022913173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



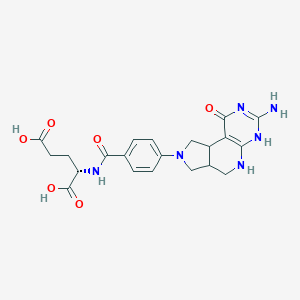
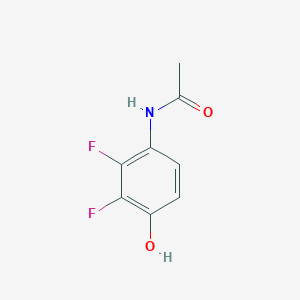
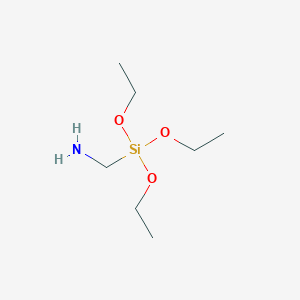
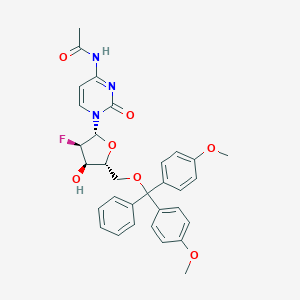
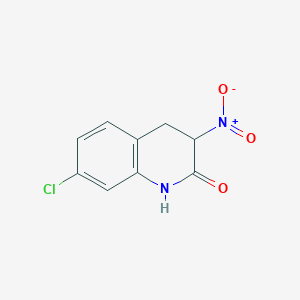
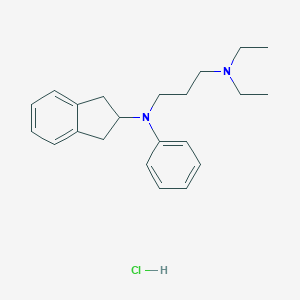
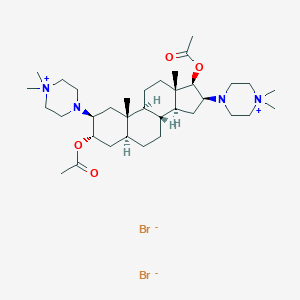
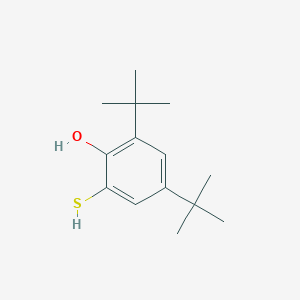
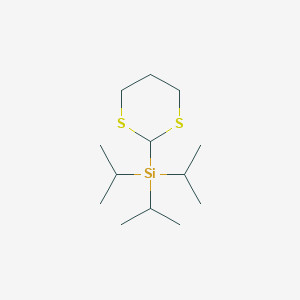
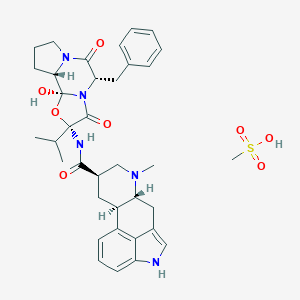
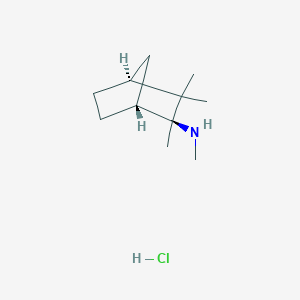
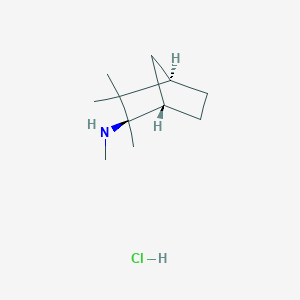
![4,6-Bis[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,3-diol](/img/structure/B120301.png)
